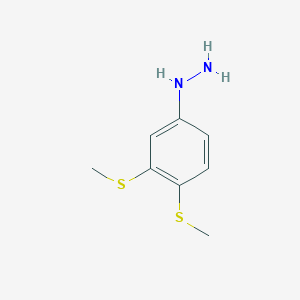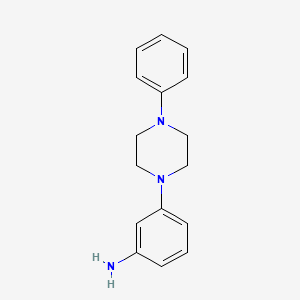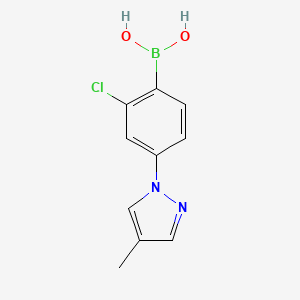
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ketone formation. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution can be a starting point . The reaction conditions often involve controlled temperatures and the use of solvents like carbon tetrachloride or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
2-Bromomethyl-1,3-dioxolane: Used in the preparation of unsaturated aldehydes.
2,2-Bis(bromomethyl)-1,3-propanediol: Utilized in polymer synthesis.
1-Bromo-2-butyne: Employed in radical polymerization.
Propiedades
Fórmula molecular |
C10H9BrCl2O |
|---|---|
Peso molecular |
295.98 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3 |
Clave InChI |
WWXVIKHBXJINOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)

![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)


